molecular formula C20H16ClN5OS2 B2470960 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 422532-14-7

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2470960
CAS RN: 422532-14-7
M. Wt: 441.95
InChI Key: BKFCDSPABHTQFJ-UHFFFAOYSA-N
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Description

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide, part of a broader class of substituted quinazolinones, is actively researched for its synthesis methodologies, physicochemical properties, and potential biological activities, including cytotoxicity and anticancer properties. The focus has been on exploring these compounds' ability to combat various cancer types through targeted molecular mechanisms, offering insights into novel therapeutic avenues.

  • Cytotoxicity and Anticancer Activity : Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have demonstrated considerable cytotoxicity and promising anticancer activity against a range of cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The synthesis approach involves alkylation and aminolysis reactions, followed by comprehensive testing against the NCI 60 cell line panel, revealing compounds with significant activity profiles (Kovalenko et al., 2012).

  • Antimicrobial and Anticonvulsant Activities : Research into quinazolinone derivatives extends into antimicrobial and potential anticonvulsant properties. Studies have synthesized and evaluated various derivatives for their activity against bacterial and fungal strains, providing a basis for further exploration of these compounds in therapeutic contexts. The intricate synthesis processes and subsequent biological assays highlight the compound's versatile pharmacological potential (Patel et al., 2010).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS2/c21-14-7-5-13(6-8-14)11-23-18-15-3-1-2-4-16(15)24-20(26-18)29-12-17(27)25-19-22-9-10-28-19/h1-10H,11-12H2,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFCDSPABHTQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NC3=NC=CS3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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